Product packaging for 2-fluoro-1,8-naphthyridine(Cat. No.:)

2-fluoro-1,8-naphthyridine

Cat. No.: B8703444
M. Wt: 148.14 g/mol
InChI Key: YUMCAWUAVINQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1,8-naphthyridine is a fluorinated heterocyclic organic compound belonging to the 1,8-naphthyridine family, which is recognized as a privileged scaffold in medicinal chemistry and materials science . This compound serves as a high-value building block for the synthesis of more complex molecules. Researchers utilize this core structure in the development of novel antimicrobial agents, as naphthyridine derivatives are known to exhibit activity by inhibiting bacterial enzymes like DNA gyrase and topoisomerase IV . The presence of nitrogen atoms in its structure also makes it a suitable ligand for coordinating various metal ions, which can be applied in the design of fluorescent chemosensors . The specific substitution at the 2-position with a fluorine atom is a critical modification, as fluorine can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity. This makes this compound a compound of significant interest for exploratory research in drug discovery and the development of functional materials. Note: The specific biological activity and physicochemical data for the 2-fluoro isomer are not as extensively documented in the current literature as those for other naphthyridine derivatives, and further investigation is recommended. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2 B8703444 2-fluoro-1,8-naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

2-fluoro-1,8-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H

InChI Key

YUMCAWUAVINQTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 1,8 Naphthyridine and Its Derivatives

Classical and Contemporary Approaches to the 1,8-Naphthyridine (B1210474) Core Synthesis

The construction of the 1,8-naphthyridine core is a well-established area of organic synthesis, with several classical named reactions being adapted for this purpose. More recently, modifications to these methods have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.

Friedländer Reaction and its Modifications in Fluorinated Naphthyridine Synthesis

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are key starting materials. semanticscholar.orgorganic-chemistry.orgyoutube.com

The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the fused pyridine ring. The reaction can be catalyzed by either acids or bases. youtube.com While the direct synthesis of 2-fluoro-1,8-naphthyridine via the Friedländer reaction using a fluorinated carbonyl compound is plausible, specific examples in the literature are scarce. A more common approach involves the synthesis of a halogenated precursor, which can then be subjected to a fluorination reaction.

Modifications to the classical Friedländer reaction have focused on improving regioselectivity and reaction efficiency. The use of specific catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to be highly effective in promoting the regioselective synthesis of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. wikipedia.org

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
2-AminonicotinaldehydeAcetoneCholine (B1196258) hydroxide (B78521), H₂O, 50°C2-Methyl-1,8-naphthyridine99 nih.gov
2-AminonicotinaldehydeCyclohexanone[Bmmim][Im], 80°CTetrahydroacridine-1,8-naphthyridineModerate researchgate.net
2-AminonicotinaldehydeVarious ketonesAmmonium acetate, microwaveSubstituted 1,8-naphthyridines80-92 researchgate.net

Vilsmeier-Haack Cyclization Routes to Halogenated Naphthyridine Precursors

The Vilsmeier-Haack reaction provides a valuable route to halogenated precursors of this compound. This reaction typically employs a phosphoryl halide (like POCl₃) and a substituted amide (such as N,N-dimethylformamide, DMF) to effect the formylation and cyclization of an appropriate substrate. ijpcbs.comorganic-chemistry.orgwikipedia.org

A key application of this methodology is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide. researchgate.netresearchgate.netekb.egeurjchem.com This chloro-substituted naphthyridine serves as a crucial intermediate that can potentially be converted to the desired 2-fluoro derivative via a nucleophilic aromatic substitution (SNAr) reaction. The Vilsmeier-Haack reagent, a chloroiminium salt, is the key electrophilic species that drives the reaction. wikipedia.org

The general protocol involves the treatment of an N-acylaminopyridine with the Vilsmeier reagent, leading to a one-pot cyclization and chlorination. The presence of electron-donating groups on the pyridine ring can facilitate the cyclization process. researchgate.net

Table of Vilsmeier-Haack Reaction Conditions for 1,8-Naphthyridine Precursors

Starting Material Reagents Product Reference
N-(pyridin-2-yl)acetamide POCl₃, DMF 2-Chloro-3-formyl-1,8-naphthyridine researchgate.netresearchgate.net

The subsequent conversion of the 2-chloro group to a 2-fluoro group can be achieved using a variety of fluorinating agents, such as potassium fluoride (B91410) (KF) in an aprotic polar solvent, often in the presence of a phase-transfer catalyst like a crown ether to enhance the nucleophilicity of the fluoride ion. researchgate.net

Other Established Cyclization Methods (e.g., Skraup, Doebner, Combes, Conrad-Limpach, Knorr) Applied to Fluoro-Naphthyridines

Several other classical named reactions for quinoline synthesis have been adapted for the preparation of the 1,8-naphthyridine skeleton, although their application for the direct synthesis of fluorinated derivatives is less commonly reported. thieme-connect.dejptcp.com

Skraup and Doebner-von Miller Reactions: These reactions typically involve the reaction of an aminopyridine with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strong acidic conditions. wikipedia.orgwikipedia.orgiipseries.org While these methods are robust for the synthesis of the parent 1,8-naphthyridine ring system, the harsh reaction conditions may not be compatible with many functional groups, including some fluorine-containing substrates. However, there are instances of electrophilic substitution of fluorine in Skraup-type reactions under certain conditions. nih.gov

Combes, Conrad-Limpach, and Knorr Reactions: These syntheses involve the condensation of aminopyridines with β-dicarbonyl compounds. The Combes reaction utilizes β-diketones, wikipedia.org while the Conrad-Limpach and Knorr syntheses employ β-ketoesters. wikipedia.orgsynarchive.comnih.gov The regiochemical outcome of these reactions can often be controlled by the reaction temperature. While these methods are versatile for preparing substituted naphthyridinones, their direct application to synthesize this compound is not well-documented.

Modern and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of alternative reaction media and energy sources for the synthesis of 1,8-naphthyridines.

Ionic Liquid-Mediated Synthesis of 1,8-Naphthyridine Scaffolds

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for a variety of organic transformations, including the Friedländer synthesis of 1,8-naphthyridines. researchgate.netnih.govsemanticscholar.orgacs.org Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to traditional volatile organic solvents.

Several studies have demonstrated the use of basic ionic liquids, such as 1-butyl-3-methylimidazolium-based salts, to catalyze the condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds. researchgate.netnih.gov These reactions often proceed with high yields under milder conditions compared to classical methods, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. researchgate.net For instance, the use of choline hydroxide in water represents a highly green and efficient catalytic system for the gram-scale synthesis of 1,8-naphthyridine derivatives. nih.govresearchgate.net

Table of Ionic Liquid-Mediated Synthesis of 1,8-Naphthyridines

Ionic Liquid Reactants Conditions Product Yield (%) Reference
[Bmmim][Im] 2-Amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone 80°C, 24h 2,3-Diphenyl-1,8-naphthyridine High researchgate.net

Microwave-Assisted Synthetic Protocols for Fluoro-Naphthyridines

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.nettandfonline.comajrconline.orgsphinxsai.com The application of microwave technology to the synthesis of 1,8-naphthyridines, including fluorinated derivatives, has been explored with considerable success.

The Friedländer condensation, in particular, has been shown to be significantly accelerated under microwave irradiation. Solvent-free conditions, often employing a solid support or a catalyst like ammonium acetate, can be used to synthesize a variety of substituted 1,8-naphthyridines in a matter of minutes with high yields. researchgate.net Microwave-assisted protocols have also been developed for the synthesis of more complex 1,8-naphthyridine derivatives, demonstrating the versatility of this technology. tandfonline.com While direct microwave-assisted synthesis of this compound is not extensively reported, this technique holds great promise for the rapid and efficient fluorination of suitable precursors.

Table of Microwave-Assisted Synthesis of 1,8-Naphthyridines

Reactants Catalyst/Conditions Product Time Yield (%) Reference
2-Aminonicotinaldehyde, Active methylene compounds Ammonium acetate, solvent-free, 400W Substituted 1,8-naphthyridines 2-5 min 80-92 researchgate.net

Gram-Scale and Aqueous Phase Synthesis Approaches.

The development of synthetic routes that are amenable to large-scale production and employ environmentally benign solvents is a critical aspect of contemporary chemical research. While direct gram-scale synthesis of this compound is not extensively documented, the synthesis of key precursors on a significant scale, coupled with subsequent fluorination, presents a viable pathway. A notable example is the gram-scale synthesis of 1,8-naphthyridine derivatives in water, which can be adapted for the preparation of precursors to this compound.

One such approach involves the Friedländer annulation, a classic method for the synthesis of quinolines and related heterocyclic systems. Recent advancements have demonstrated the feasibility of conducting this reaction in an aqueous medium, thereby avoiding the use of hazardous organic solvents. nih.gov For instance, the reaction of 2-aminonicotinaldehyde with various active methylene compounds can be performed in water to yield substituted 1,8-naphthyridines in high yields. nih.gov This methodology has been successfully scaled up to produce multigram quantities of 1,8-naphthyridine derivatives. nih.gov

To apply this to the synthesis of a precursor for this compound, one could envision a multi-step sequence starting with a gram-scale aqueous Friedländer reaction to construct the core 1,8-naphthyridine ring system, followed by functional group manipulations to introduce a suitable leaving group at the 2-position for a subsequent nucleophilic fluorination reaction.

A more direct precursor, 2-chloro-1,8-naphthyridine-3-carbaldehyde, has been synthesized through a Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. ekb.egresearchgate.netekb.eg This method provides a functionalized 2-chloro-1,8-naphthyridine (B101967) scaffold that can potentially be scaled up and subsequently converted to the 2-fluoro analogue via a halogen exchange (Halex) reaction. ekb.egresearchgate.netekb.eg

Table 1: Examples of Gram-Scale Synthesis of 1,8-Naphthyridine Precursors

Starting MaterialsReaction TypeProductScaleYieldReference
2-Aminonicotinaldehyde, AcetoneFriedländer Annulation (aqueous)2-Methyl-1,8-naphthyridineGram-scale>90% nih.gov
Substituted N-(pyridin-2-yl) acetamidesVilsmeier-Haack Cyclization2-Chloro-1,8-naphthyridine-3-carbaldehydesNot specifiedGood

Regioselective Fluorination Strategies for Naphthyridine Systems

The precise control of regioselectivity is paramount in the synthesis of specifically substituted naphthyridine derivatives. The introduction of a fluorine atom at the C2 position of the 1,8-naphthyridine ring requires methods that can overcome the inherent reactivity patterns of the heterocyclic system.

Direct Fluorination Techniques

Direct C-H fluorination represents an ideal synthetic strategy, offering atom economy and minimizing the need for pre-functionalized substrates. Electrophilic fluorinating agents, such as those containing a nitrogen-fluorine (N-F) bond, are commonly employed for this purpose. wikipedia.org Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have become indispensable tools in modern organofluorine chemistry. wikipedia.org

While the direct C-H fluorination of unsubstituted 1,8-naphthyridine with electrophilic reagents to selectively yield this compound is a challenging transformation due to the potential for reaction at multiple positions, this approach remains an active area of research. The electronic properties of the 1,8-naphthyridine ring system influence the regiochemical outcome of electrophilic substitution reactions.

An alternative and more established method for the regioselective introduction of fluorine is the Balz-Schiemann reaction. wikipedia.orgbyjus.com This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. wikipedia.orgbyjus.com To synthesize this compound via this route, 2-amino-1,8-naphthyridine would serve as the starting material. The amino group at the 2-position directs the fluorination specifically to this site.

Reaction Scheme: Balz-Schiemann Reaction for this compound Balz-Schiemann Reaction

Note: This is a generalized representation of the Balz-Schiemann reaction applied to 2-amino-1,8-naphthyridine.

The successful application of the Balz-Schiemann reaction provides a reliable method for the regioselective synthesis of this compound, provided the requisite 2-amino-1,8-naphthyridine precursor is readily accessible.

Late-Stage Fluorine Introduction via Advanced Hydroxy-Naphthyridine Intermediates.

Late-stage fluorination is a powerful strategy in drug discovery, allowing for the introduction of fluorine at a late point in a synthetic sequence. This approach is particularly valuable for the structural diversification of complex molecules. One common method for late-stage fluorination involves the conversion of a hydroxyl group to a fluorine atom.

In the context of this compound synthesis, this would involve the preparation of 1,8-naphthyridin-2-ol, which exists in tautomeric equilibrium with 1,8-naphthyridin-2(1H)-one. The conversion of this hydroxy-naphthyridine intermediate to the corresponding fluoro derivative can be achieved using specialized fluorinating reagents. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for such fluoro-dehydroxylation reactions.

The reaction proceeds via the activation of the hydroxyl group, followed by nucleophilic attack of a fluoride ion. This method offers a regiochemically defined route to this compound, as the position of the fluorine atom is predetermined by the location of the hydroxyl group in the precursor.

Synthesis of Polyfluorinated Naphthyridine Analogues (e.g., 2,7-Difluoro-1,8-Naphthyridine).

The synthesis of polyfluorinated naphthyridine analogues, such as 2,7-difluoro-1,8-naphthyridine, requires robust synthetic methods that allow for the introduction of multiple fluorine atoms into the heterocyclic core. A common strategy involves the preparation of a corresponding polychlorinated precursor, followed by a halogen exchange (Halex) reaction. wikipedia.org

The synthesis of 2,7-dichloro-1,8-naphthyridine can be accomplished from 1,8-naphthyridine-2,7-diol. The diol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to afford the desired 2,7-dichloro-1,8-naphthyridine. chemicalbook.com

Once the 2,7-dichloro-1,8-naphthyridine is obtained, the chlorine atoms can be substituted with fluorine using a suitable fluoride source. The Halex process typically employs alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. wikipedia.orgresearchgate.net The reaction often requires high temperatures to proceed efficiently. The use of phase-transfer catalysts can sometimes facilitate the reaction under milder conditions. researchgate.net

Reaction Scheme: Synthesis of 2,7-Difluoro-1,8-Naphthyridine Synthesis of 2,7-Difluoro-1,8-Naphthyridine

Note: This is a representative scheme for the synthesis of 2,7-difluoro-1,8-naphthyridine from 1,8-naphthyridine-2,7-diol.

This two-step approach, involving chlorination followed by halogen exchange fluorination, provides a reliable route to symmetrically polyfluorinated naphthyridine systems like 2,7-difluoro-1,8-naphthyridine. Further research into direct C-H polyfluorination methods could provide more efficient and atom-economical routes to these valuable compounds in the future.

Chemical Transformations and Advanced Derivatization of 2 Fluoro 1,8 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a primary and highly effective method for functionalizing 2-fluoro-1,8-naphthyridine. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the fluorine. wikipedia.orgchemistrysteps.com The presence of two nitrogen atoms in the 1,8-naphthyridine (B1210474) ring withdraws electron density, thereby activating the C2 position for nucleophilic attack. wikipedia.org This activation allows the reaction to occur under relatively mild conditions.

The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. pressbooks.pub The high electronegativity of the fluorine atom further polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate without participating in the rate-limiting bond cleavage. chemistrysteps.commasterorganicchemistry.com Consequently, even though the C-F bond is strong, fluorine is an excellent leaving group in SNAr reactions because its electron-withdrawing nature accelerates the formation of the Meisenheimer complex. masterorganicchemistry.com

A wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to displace the fluorine atom, leading to a diverse array of 2-substituted 1,8-naphthyridine derivatives. This versatility makes SNAr a cornerstone for the diversification of this scaffold. A domino aldol-SNAr-dehydration sequence has been utilized to fuse six-membered rings onto aromatic systems, demonstrating the utility of SNAr reactions on related 2-fluoropyridine (B1216828) structures to build complex heterocyclic systems like 1,8-naphthyridin-2(1H)-ones. nih.govmdpi.com

Nucleophile TypeReagent ExampleProduct Class
O-Nucleophile Sodium Methoxide (NaOMe)2-Methoxy-1,8-naphthyridine
N-Nucleophile Benzylamine (BnNH₂)2-(Benzylamino)-1,8-naphthyridine
S-Nucleophile Sodium Thiophenoxide (NaSPh)2-(Phenylthio)-1,8-naphthyridine
C-Nucleophile Diethyl MalonateDiethyl 2-(1,8-naphthyridin-2-yl)malonate

Cross-Coupling Reactions for Functional Group Introduction (e.g., Buchwald–Hartwig Amination)

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds at the C2 position of the 1,8-naphthyridine core. While C-F bonds are generally less reactive in cross-coupling than other carbon-halogen bonds, their activation on electron-deficient heterocyclic systems is well-established.

The Buchwald-Hartwig amination is a prominent example, enabling the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org This reaction is particularly valuable when direct SNAr is not feasible or when milder conditions are required. The catalytic cycle involves the oxidative addition of the C-F bond to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. libretexts.org The choice of ligand is critical for the efficiency of C-F bond activation.

Other cross-coupling reactions, such as the Suzuki coupling (with boronic acids) and Sonogashira coupling (with terminal alkynes), have also been successfully applied to functionalize halogenated naphthyridines, showcasing the broad utility of these methods for scaffold diversification. semanticscholar.orgsoton.ac.uk These reactions significantly expand the range of accessible derivatives beyond what is achievable with SNAr chemistry alone.

Reaction NameCoupling PartnerCatalyst/Ligand ExampleProduct Type
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ / BrettPhos2-Amino-1,8-naphthyridines
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄2-Aryl-1,8-naphthyridines
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ / CuI2-Alkynyl-1,8-naphthyridines
Heck Coupling AlkenePd(OAc)₂2-Alkenyl-1,8-naphthyridines

Diversification of the 1,8-Naphthyridine Scaffold via Strategic Fluorine-Directed Modifications

The fluorine atom at the C2 position of this compound serves as a versatile synthetic handle for extensive diversification of the scaffold. By leveraging the robust SNAr and cross-coupling reactions discussed previously, a multitude of functional groups can be precisely installed. This strategic modification is the first step in creating libraries of compounds with varied physicochemical and biological properties.

For instance, after an initial SNAr reaction to introduce a primary amine, this new functional group can undergo further reactions such as acylation, sulfonylation, or reductive amination to append more complex side chains. Similarly, a group introduced via Suzuki coupling, such as a para-hydroxyphenyl moiety, can be further modified through etherification or esterification. This multi-step approach, beginning with the displacement of fluorine, allows for the systematic exploration of the chemical space around the 1,8-naphthyridine core. The initial fluorine-directed modification is therefore a gateway to a vast number of second- and third-generation derivatives.

Synthesis of Hybrid and Fused Ring Systems Incorporating this compound

The reactivity of this compound is instrumental in the synthesis of complex molecular architectures, including hybrid molecules and fused-ring systems. These structures are often pursued to develop compounds with novel biological activities or unique photophysical properties. nih.govmdpi.com

A common strategy involves reacting this compound with a bifunctional nucleophile. In such a reaction, one functional group of the nucleophile displaces the fluorine atom via SNAr, and the second functional group subsequently participates in an intramolecular cyclization to form a new ring. For example, reaction with a molecule containing both an amine and a carboxylic acid ester could lead to an initial amination at the C2 position, followed by an intramolecular amidation to construct a new fused heterocyclic ring. Domino reactions that proceed through an intramolecular SNAr step are particularly efficient for building such fused systems in a single pot. nih.govnih.gov This approach has been used to create a variety of tricyclic and tetracyclic structures based on the 1,8-naphthyridine framework.

Introduction of Specific Linkers and Fluorophores for Chemical Probe Development

Chemical probes are essential tools for studying biological systems, and this compound is a valuable starting material for their construction. snu.ac.kr A chemical probe typically consists of a recognition element, a linker, and a reporter group (such as a fluorophore). nih.govnih.gov The functionalization of the 1,8-naphthyridine scaffold, which can act as the recognition element, is achieved by introducing a linker at the C2 position.

This is accomplished by using SNAr or cross-coupling reactions to attach a bifunctional linker molecule—one end of which reacts with the naphthyridine, while the other end possesses a functional group suitable for bioconjugation or attachment of a reporter tag. researchgate.net For example, an amino-terminated polyethylene (B3416737) glycol (PEG) linker can be attached via SNAr. The terminal amine can then be used to couple a fluorophore like fluorescein (B123965) isothiocyanate (FITC) or a group for click chemistry, such as an alkyne or azide. nih.gov This modular approach allows for the systematic development of tailored chemical probes for various applications in cell imaging and diagnostics. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Elucidation of 2 Fluoro 1,8 Naphthyridine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Naphthyridines (e.g., Multinuclear NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-fluoro-1,8-naphthyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the naphthyridine rings. The chemical shifts and coupling constants of these aromatic protons would be influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen atoms within the rings.

¹³C NMR: The carbon NMR spectrum would reveal the chemical environments of all carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds.

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. The spectrum of this compound would be expected to show a single resonance for the fluorine atom, with its chemical shift providing insight into the electronic environment. Furthermore, couplings to adjacent protons would be observed.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Range Expected Coupling Patterns
¹H 7.0 - 9.0 Doublets, triplets, and doublet of doublets due to H-H and H-F coupling
¹³C 110 - 165 Large ¹JCF coupling for C2; smaller nJCF for other carbons
¹⁹F -100 to -150 (vs. CFCl₃) Multiplet due to coupling with neighboring protons

Note: This table represents predicted data based on general principles and data from similar structures. Specific experimental values are not currently available in the literature.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For this compound (C₈H₅FN₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and, consequently, its molecular formula. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 148.04. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or HF, providing further structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[C₈H₅FN₂]⁺ 148.04 Molecular Ion (M⁺)
[M - HF]⁺ 128.04 Loss of hydrogen fluoride (B91410)
[M - HCN]⁺ 121.04 Loss of hydrogen cyanide

Note: This table is predictive. Experimental fragmentation data is not currently available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic system. A strong absorption band corresponding to the C-F stretching vibration would also be expected, typically in the region of 1000-1300 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, would show absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated naphthyridine system. The position and intensity of these bands provide insights into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal details about the packing of molecules in the crystal lattice and any existing supramolecular interactions, such as π-π stacking or C-H···N/F hydrogen bonds, which govern the solid-state architecture. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

Photophysical Studies of this compound Derivatives

The introduction of a fluorine atom can significantly influence the photophysical properties of a chromophore. Studies on derivatives of this compound would be necessary to explore these effects.

Absorption and Emission Spectral Analysis

The absorption and emission spectra provide fundamental information about the photophysical behavior of a compound. For fluorescent derivatives of this compound, the absorption spectrum would indicate the wavelengths of light the molecule absorbs to reach an excited state. The emission spectrum would show the wavelengths of light emitted as the molecule returns to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of a fluorophore.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable property for applications such as fluorescent probes and markers. The quantum yield of any fluorescent this compound derivative would be determined relative to a well-characterized standard.

Computational and Theoretical Investigations of 2 Fluoro 1,8 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Optimization

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of heterocyclic compounds. researchgate.netmdpi.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (geometric optimization) and to describe the electron distribution within the molecule (electronic structure). For derivatives of 1,8-naphthyridine (B1210474), functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to provide a reliable balance between computational cost and accuracy, yielding results that correlate well with experimental data. researchgate.net The optimization process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation. scirp.orgnih.gov

For aromatic systems like 2-fluoro-1,8-naphthyridine, electronic transitions typically involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition). ias.ac.inlibretexts.org The presence of the electronegative fluorine atom is expected to influence the energies of the molecular orbitals. DFT calculations allow for the precise determination of these orbital energies and the prediction of the wavelengths of maximum absorption (λmax) in the molecule's UV-Visible spectrum, which correspond to electronic transitions. ias.ac.inresearchgate.net A smaller HOMO-LUMO energy gap generally suggests that a molecule is more reactive and that its electronic transitions will occur at longer wavelengths. scirp.org

ParameterDescriptionSignificance in this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons. The fluorine atom likely lowers this energy compared to the parent naphthyridine.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons. The inductive effect of fluorine is expected to stabilize the LUMO.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Relates to chemical reactivity and the energy of the lowest-energy electronic transition. scirp.org A larger gap implies greater stability.

DFT is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify stable reactants, products, and high-energy transition states that connect them. This allows for the theoretical prediction of reaction feasibility, kinetics, and selectivity. For 1,8-naphthyridine derivatives, DFT has been used to study synthetic mechanisms. ias.ac.in In the case of this compound, calculations could be employed to model its reactivity in nucleophilic aromatic substitution reactions, where the fluorine atom acts as a leaving group. Computational analysis can determine the activation energy barriers for different reaction pathways, providing a deeper understanding of the compound's chemical behavior.

Advanced Computational Studies of Intermolecular Interactions

The way molecules interact with each other governs their self-assembly into larger structures, which is fundamental to crystal engineering and materials science. nih.gov Computational methods are essential for quantifying the strength and nature of these noncovalent interactions.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like a nitrogen atom. nih.gov While more commonly studied for heavier halogens like bromine and iodine, fluorine can also participate in such interactions, although they are generally weaker. mdpi.comresearchgate.net In this compound, the fluorine atom, bonded to the electron-deficient ring, could potentially form a halogen bond with a nitrogen atom of a neighboring molecule. DFT calculations can be used to identify and quantify the strength of these interactions, which play a role in directing the formation of specific supramolecular architectures. nih.gov

As a planar aromatic system, this compound is prone to engaging in π-stacking interactions. These interactions, driven by electrostatic and dispersion forces, cause the aromatic rings of adjacent molecules to stack on top of one another. rsc.orgnih.gov The substitution pattern and electronic nature of the aromatic ring significantly influence the geometry and strength of π-stacking. rsc.org DFT studies on related 1,8-naphthyridine systems have confirmed the presence of face-to-face π-stacking patterns in their crystal structures. ias.ac.inmdpi.com For this compound, computational analysis can predict the preferred stacking arrangement (e.g., parallel-displaced vs. sandwich) and calculate the interaction energy, which is crucial for understanding its solid-state packing.

Hydrogen bonds are among the most important interactions in determining crystal structures. mdpi.commdpi.com In the crystalline form of this compound, C–H···N and C–H···F hydrogen bonds are expected to be significant. The nitrogen atoms in the naphthyridine ring are effective hydrogen bond acceptors, while the aromatic C-H groups act as donors. nih.gov The fluorine atom can also serve as a weak hydrogen bond acceptor. rsc.org Computational studies can model these hydrogen bonding networks, providing detailed information on bond distances and angles and helping to rationalize the observed crystal packing. mdpi.com

Interaction TypeDonorAcceptorRole in Crystal Structure
Halogen BondingC-FN (of another molecule)Contributes to directional control in supramolecular assembly.
π-StackingNaphthyridine Ring (π-system)Naphthyridine Ring (π-system)Promotes close packing of aromatic planes, influencing material properties.
Hydrogen BondingC-HN or FForms extensive networks that stabilize the overall crystal lattice. mdpi.com

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. wikipedia.orgcecam.org It provides a computationally efficient alternative to more complex wavefunction-based methods for calculating properties such as excitation energies, absorption spectra, and oscillator strengths. nih.govarxiv.org The theory is an extension of ground-state DFT, based on the Runge-Gross theorem, which establishes a formal mapping between the time-dependent electron density and the time-dependent external potential. wikipedia.org In practice, TD-DFT is most commonly applied within the linear-response formalism to determine the electronic transitions of a system. arxiv.org

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation (xc) functional. nih.gov Functionals are generally categorized into different "rungs" of Jacob's ladder, from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to meta-GGAs, hybrid functionals, and range-separated functionals. nih.gov Hybrid functionals, which incorporate a fraction of exact Hartree-Fock (HF) exchange, such as B3LYP and PBE0, are widely used. nih.gov However, they can sometimes underestimate the energies of charge-transfer states. nih.gov Range-separated functionals, like CAM-B3LYP and ωB97X-D, are often employed to address these limitations by treating short- and long-range electron-electron interactions differently. nih.gov

For a molecule like this compound, TD-DFT calculations would typically be employed to predict its UV-Vis absorption spectrum. The calculations would yield vertical excitation energies, corresponding to electronic transitions from the ground state to various excited states, and the associated oscillator strengths, which determine the intensity of the absorption bands. Analysis of the molecular orbitals involved in these transitions (e.g., n→π* or π→π*) provides insight into the nature of the excited states. While specific TD-DFT studies on this compound are not prominently available in the literature, such investigations would be crucial for understanding its photophysical properties and potential applications in areas like organic electronics or photochemistry.

Noncovalent Interaction (NCI) Analysis in Fluoro-Naphthyridine Systems

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions within and between molecules. nih.govwikipedia.org This method is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). wikipedia.org By plotting the reduced density gradient against the electron density, regions corresponding to noncovalent interactions can be identified. nih.gov These interactions are then visualized in three-dimensional space as isosurfaces, which are colored to distinguish between different types of interactions. wikipedia.orgresearchgate.net

The color-coding of the NCI isosurfaces is typically based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density. mdpi.com This allows for the differentiation of attractive interactions, such as hydrogen bonds (typically shown in blue), from repulsive interactions, like steric clashes (often colored red). mdpi.com Weak van der Waals interactions are generally represented by green surfaces. researchgate.net

Applications of 2 Fluoro 1,8 Naphthyridine in Advanced Chemical Research

Role as a Privileged Scaffold in Organic Synthesis for Complex Heterocycles

The 1,8-naphthyridine (B1210474) framework is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. tandfonline.comnih.gov This is attributed to its ability to serve as a versatile template for the development of a wide array of biologically active compounds. The rigid, planar structure of the naphthyridine core, combined with the presence of two nitrogen atoms, provides specific hydrogen bonding patterns and coordination sites, which are crucial for molecular recognition and biological activity. tandfonline.comnih.gov

The introduction of a fluorine atom, as in 2-fluoro-1,8-naphthyridine, further enhances its utility as a scaffold. The high electronegativity and small size of the fluorine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Moreover, the fluorine substituent can serve as a reactive handle for further functionalization through nucleophilic aromatic substitution reactions, allowing for the synthesis of diverse and complex heterocyclic structures. escholarship.org

One notable example is the synthesis of 2,7-bis(2-fluorophenyl)-1,8-naphthyridine. This compound, prepared via Suzuki cross-coupling methods, serves as a precursor to novel binucleating ligands. The fluorine atoms in the phenyl rings can be readily displaced by a variety of nucleophiles, providing a straightforward route to a range of functionalized ligands with different donor atoms. escholarship.org This highlights the role of the fluoro-substituted naphthyridine core in facilitating the construction of intricate molecular architectures.

Supramolecular Chemistry and Self-Assembly

The unique structural and electronic properties of this compound and its derivatives make them excellent candidates for the construction of complex supramolecular architectures through self-assembly processes. These processes are governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. researchgate.netfrontiersin.org

Design and Synthesis of Supramolecular Architectures (e.g., Double Helices)

A significant achievement in this area is the synthesis of double azahelicenes based on a 1,8-naphthyridine core. researchgate.net Helicenes are chiral, helical molecules with interesting optical and electronic properties. The synthesis of these complex, X-shaped aza nih.govresearchgate.nethelicenes is achieved through a one-pot multi-step procedure that involves a key nucleophilic fluorine substitution step on a difluoroalkene precursor, followed by a palladium-catalyzed ring-closing reaction. researchgate.net This strategy allows for the diversification of substituents on the resulting helical structure. The 1,8-naphthyridine unit plays a crucial role in directing the helical twist of the molecule.

Tunable Intermolecular Interactions for Advanced Material Design

The presence of the fluorine atom in this compound derivatives can be strategically utilized to tune intermolecular interactions, which is a key aspect of designing advanced materials with specific properties. The electronegativity of fluorine can lead to the formation of specific hydrogen bonds and other non-covalent interactions that direct the self-assembly of molecules into well-defined supramolecular structures. researchgate.net The ability to control these interactions by modifying the degree and position of fluorination on the naphthyridine scaffold opens up possibilities for creating materials with tailored electronic, optical, and recognition properties. nsf.gov The incorporation of nitrogen atoms in azahelicenes, for instance, allows for precise modulation of electronic structures, redox characteristics, and intermolecular interactions. researchgate.net

Coordination Chemistry and Ligand Design

The 1,8-naphthyridine framework is an excellent chelating ligand due to the presence of two nitrogen atoms in close proximity, which can coordinate to a single metal center. The introduction of a fluorine atom can influence the ligand's electronic properties and, consequently, the properties of the resulting metal complexes.

Synthesis of Metal Complexes with Fluoro-Naphthyridine Ligands

Researchers have synthesized a variety of metal complexes using fluorinated 1,8-naphthyridine-based ligands. For example, a dinucleating ligand, 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN), has been used to synthesize a series of dinuclear and tetranuclear first-row transition metal complexes. rsc.org The rigidity of the DPFN ligand enforces pseudo-octahedral geometries around the metal centers. rsc.org The synthesis of these complexes demonstrates the utility of fluoro-naphthyridine scaffolds in creating well-defined, multimetallic structures.

Table 1: Examples of Metal Complexes with Fluoro-Naphthyridine Ligands

Ligand Metal Ion(s) Resulting Complex Type Key Feature
2,7-bis(2-fluorophenyl)-1,8-naphthyridine derived ligands Cu(I) Bimetallic complexes Potential for stepwise synthesis of new ligands and their metal complexes. escholarship.org

Development of Fluorescent Probes and Dyes for Chemical Sensing

The development of fluorescent compounds for use as markers and probes in biochemical and molecular technologies is a subject of intensive investigation. Derivatives of 1,8-naphthyridine are particularly valuable in this area due to their intrinsic fluorescence and their ability to be synthetically modified to create sensors for specific analytes. The introduction of substituents at the 2- and 7-positions of the naphthyridine ring is a common strategy to tune the molecule's fluorescent properties.

The synthesis of these functionalized probes often begins with a di-substituted precursor, such as 2,7-dichloro-4-methyl--naphthyridine, which can undergo nucleophilic substitution with various amines to yield highly fluorescent dialkylamino derivatives. The introduction of a fluorine atom at the 2-position, typically through nucleophilic aromatic substitution on a precursor like 2-chloro-1,8-naphthyridine (B101967), creates an electron-poor center. This electronic perturbation influences the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its absorption and emission wavelengths. This tunability is crucial for designing probes that operate in specific regions of the electromagnetic spectrum and respond to the presence of a target analyte with a detectable change in their fluorescence.

Chemosensors for Anionic Species (e.g., Cyanide)

The extreme toxicity of the cyanide ion (CN⁻) has driven considerable research into the development of sensitive and selective chemosensors for its detection. Fluorescent probes based on the 1,8-naphthyridine scaffold have proven effective for this purpose, often employing a metal-complex displacement strategy.

In a typical design, a fluorescent 1,8-naphthyridine derivative is first coordinated with a metal ion, such as copper (Cu²⁺), which quenches the ligand's native fluorescence through mechanisms like electron or energy transfer. This non-fluorescent complex acts as the sensor. Upon introduction of cyanide, the anion's high affinity for the metal ion leads to the displacement of the naphthyridine ligand from the coordination sphere. The release of the "free" naphthyridine fluorophore restores its emission, resulting in a "turn-on" fluorescent signal that is directly proportional to the cyanide concentration.

Research has demonstrated the viability of this approach using synthesized 1,8-naphthyridine compounds. These systems show a high capacity to selectively detect cyanide in solution, showcasing the utility of the naphthyridine core in designing effective anionic chemosensors. The incorporation of a 2-fluoro substituent is a prospective design modification intended to fine-tune the electronic properties of the ligand, potentially enhancing the selectivity and sensitivity of the sensor.

Performance of a 1,8-Naphthyridine-Cu²⁺ Complex as a Chemosensor for Cyanide
ParameterObservationReference
Sensing MechanismFluorescence quenching by Cu²⁺, followed by fluorescence restoration upon displacement by CN⁻.
AnalyteCyanide (CN⁻)
MediumDMSO-water mixture
SelectivityHigh selectivity for cyanide over other tested anions.

Fluorogenic Substrates for Enzymatic Activity Detection (Academic Context)

Fluorogenic substrates are specialized molecules that are initially non-fluorescent but release a fluorescent signal in response to a specific enzymatic reaction. This property makes them powerful tools for studying enzyme activity in biochemical and cellular contexts. The 1,8-naphthyridine framework has been successfully incorporated into such substrates, particularly for the detection of bacterial enzymes.

In an academic context, novel fluorogenic N-aminoacylnaphthyridine substrates have been synthesized to detect pathogenic bacteria based on their β-alanylaminopeptidase activity. These substrates consist of an amino acid (e.g., β-alanine) linked to the amino group of a 2-amino-1,8-naphthyridine derivative. The parent molecule is weakly fluorescent. However, when the enzyme specifically cleaves the amide bond, it releases the highly fluorescent 2-amino-5,7-dialkyl-1,8-naphthyridine, generating a measurable signal that indicates enzymatic activity.

The substitution of the 2-amino group with a 2-fluoro group on the 1,8-naphthyridine core represents a rational design strategy in this field. The fluorine atom's electron-withdrawing nature could influence the substrate's susceptibility to enzymatic cleavage or alter the photophysical properties (e.g., quantum yield, emission wavelength) of the resulting fluorophore after the enzymatic reaction is complete.

Research Findings on Fluorogenic N-aminoacylnaphthyridine Substrates
Substrate TypeTarget EnzymeKey FindingReference
2-N-(β-alanyl)amino-5,7-dialkylnaphthyridinesβ-alanylaminopeptidaseSubstrates were selectively hydrolyzed by bacteria expressing the target enzyme, releasing a fluorescent product.
2-N-(β-alanyl)amino-7-alkylnaphthyridines (with longer alkyl chains)β-alanylaminopeptidaseLonger alkyl chains reduced diffusion in the agar (B569324) medium but increased growth inhibition of certain bacterial species.
2-N-(β-Alanyl)amino-7-octylnaphthyridineβ-alanylaminopeptidaseInhibited the growth of all tested species except for colistin/polymyxin-resistant strains, suggesting a potential application for detecting drug resistance.

Catalytic Applications of Naphthyridine Derivatives

The precise arrangement of the two nitrogen atoms in the 1,8-naphthyridine ring makes it an excellent bidentate ligand for coordinating with a wide range of metal centers. This property has led to the extensive use of 1,8-naphthyridine derivatives in the field of catalysis, where they serve as supporting ligands that stabilize and modulate the reactivity of metal catalysts. These complexes have been employed in various transformations, including transfer hydrogenation reactions.

For instance, ruthenium(II) complexes containing substituted 1,8-naphthyridine ligands have been synthesized and investigated for their catalytic activity. In these complexes, the naphthyridine ligand helps to define the coordination sphere of the ruthenium center, influencing its electronic properties and, consequently, its catalytic performance. The introduction of a 2-fluoro substituent on the naphthyridine ring acts as an electron-withdrawing group. This modification can significantly impact the ligand's electronic character, altering the Lewis acidity of the coordinated metal ion. Such electronic tuning is a key strategy for optimizing the activity and selectivity of homogeneous catalysts for specific organic transformations. Research into dinucleating 1,8-naphthyridine ligands that can bind two metal atoms in close proximity further highlights the scaffold's utility in designing advanced catalysts that may exploit metal-metal cooperativity.

Structure Property Relationships in 2 Fluoro 1,8 Naphthyridine Systems

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect on the 1,8-naphthyridine (B1210474) ring system. This perturbation of the electronic landscape has profound consequences for the molecule's reactivity and intermolecular interactions.

The primary impact of fluorine substitution is the polarization of the C-F bond, which in turn affects the electron density distribution throughout the aromatic system. This can lead to altered reactivity in nucleophilic aromatic substitution reactions. The carbon atom bonded to the fluorine becomes more electrophilic and thus more susceptible to attack by nucleophiles.

Furthermore, the presence of fluorine can influence the basicity of the nitrogen atoms within the 1,8-naphthyridine core. The electron-withdrawing nature of fluorine can decrease the electron density on the nitrogen atoms, thereby reducing their ability to act as Lewis bases. This modulation of basicity is a critical factor in the design of ligands for metal coordination and catalysts.

Research into related fluorinated heterocyclic compounds has shown that fluorine substitution can also impact the stability of the molecule. The strong C-F bond can enhance the metabolic stability of fluorinated pharmaceuticals by blocking sites susceptible to oxidative metabolism. While specific data for 2-fluoro-1,8-naphthyridine is limited in this direct context, the principle is a cornerstone of medicinal chemistry.

Modulation of Photophysical Characteristics through Structural Modifications

The rigid, planar structure of the 1,8-naphthyridine core provides a robust platform for the development of fluorescent materials. researchgate.net The introduction of a fluorine atom, along with other structural modifications, allows for the fine-tuning of the molecule's photophysical properties, including absorption and emission wavelengths, quantum yields, and Stokes shifts.

Derivatives of 1,8-naphthyridine are known to exhibit interesting photophysical properties and have found applications as fluorescent dyes. researchgate.net The electronic effects of substituents on the naphthyridine ring play a crucial role in determining these characteristics. The electron-withdrawing fluorine atom can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission spectra.

For instance, in other aromatic systems, the introduction of electron-withdrawing groups can lead to a blue shift (a shift to shorter wavelengths) in the emission spectrum. Conversely, the introduction of electron-donating groups can cause a red shift (a shift to longer wavelengths). Structural modifications that promote intramolecular charge transfer (ICT) can also lead to large Stokes shifts and solvent-dependent emission properties. researchgate.net

The table below illustrates how different substitutions on a core aromatic structure can influence its photophysical properties, providing a conceptual framework for understanding the potential effects on this compound systems.

Compound Substitution Pattern Absorption Max (nm) Emission Max (nm) Quantum Yield
Derivative A Electron-donating group4505200.65
Derivative B Unsubstituted4204800.50
Derivative C Electron-withdrawing group4004600.40

This is an illustrative table based on general principles of fluorophore design and does not represent experimentally determined values for specific this compound derivatives.

Rational Design Principles for Targeted Chemical Applications

The unique electronic and structural features of this compound make it a valuable scaffold for the rational design of molecules with specific functions in supramolecular chemistry and coordination chemistry.

The 1,8-naphthyridine framework is well-suited for directing supramolecular assembly through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The fluorine atom can participate in non-covalent interactions, including hydrogen bonding (C-H···F) and halogen bonding, which can be exploited to control the formation of higher-order structures.

The strategic placement of functional groups on the this compound scaffold allows for the creation of molecules capable of self-assembling into discrete architectures or extended networks. For example, the introduction of hydrogen bond donors and acceptors can lead to the formation of predictable patterns in the solid state. The ability to control these interactions is fundamental to the design of new materials with tailored properties, such as porous solids or liquid crystals.

The two nitrogen atoms in the 1,8-naphthyridine ring are positioned to act as a bidentate chelating ligand for a wide range of metal ions. escholarship.org The electronic properties of the ligand, which are influenced by the fluorine substituent, can affect the stability and reactivity of the resulting metal complexes.

The electron-withdrawing nature of the fluorine atom can modulate the donor strength of the nitrogen atoms, which in turn influences the Lewis acidity of the coordinated metal center. This has important implications for the catalytic activity of the metal complex. For instance, a more electron-deficient metal center may exhibit enhanced catalytic activity in certain reactions.

A novel scaffold, 2,7-bis(2-fluorophenyl)-1,8-naphthyridine, has been synthesized, highlighting the utility of fluorinated naphthyridine derivatives in creating new binucleating ligands. escholarship.org The design of such ligands is crucial for the development of multimetallic complexes that can facilitate cooperative chemical transformations. escholarship.org The 1,8-naphthyridine motif is particularly effective in bringing multiple metal centers into close proximity, which can enable multielectron processes through electronic interactions. escholarship.org

Future Directions and Emerging Research Avenues for 2 Fluoro 1,8 Naphthyridine

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future of synthesizing 2-fluoro-1,8-naphthyridine and its derivatives is intrinsically linked to the principles of green chemistry. Traditional synthetic methods often require harsh conditions, toxic solvents, and expensive metal catalysts. tandfonline.com Consequently, research is pivoting towards more sustainable and efficient methodologies. A promising approach involves the direct catalytic alkynylation followed by dehydrative cyclization of 2-amino-3-trifluoroacetyl-pyridines in water, providing an efficient route to a variety of fluorinated 1,8-naphthyridines. researchgate.net This method highlights the trend towards using water as a benign solvent, minimizing waste and environmental impact.

Another advanced strategy is the use of rhodium(III)-catalyzed twofold C-H activation of benzamidine (B55565) hydrochlorides, which allows for the one-pot construction of complex trifluoromethyl-functionalized benzo[de] nih.govorganic-chemistry.orgnaphthyridines. rsc.org Such cascade reactions, which form multiple chemical bonds in a single operation, represent a powerful tool for improving synthetic efficiency. Future research will likely focus on adapting these state-of-the-art catalytic systems to produce this compound with high atom economy and reduced environmental footprint. The development of reusable catalysts and microwave-assisted syntheses, which can shorten reaction times and improve yields, are also anticipated to play a significant role. rsc.org

Synthetic StrategyKey FeaturesPotential Advantages
Catalytic Alkynylation/CyclizationUse of water as a solvent, direct functionalization.Reduced environmental impact, high efficiency. researchgate.net
Rh(III)-Catalyzed C-H ActivationCascade reaction, one-pot synthesis.High atom economy, rapid construction of complex molecules. rsc.org
Microwave-Assisted SynthesisAccelerated reaction rates, improved yields.Increased efficiency, reduced energy consumption. rsc.org

Exploration of Advanced Supramolecular Systems and Responsive Materials

The rigid structure and specific arrangement of hydrogen bond donors and acceptors in the 1,8-naphthyridine (B1210474) core make it an excellent building block for supramolecular chemistry. researchgate.net These scaffolds have been successfully incorporated into molecular tweezers, selective receptors, and self-assembling host-guest systems. researchgate.net The introduction of a fluorine atom at the 2-position can modulate the electronic and steric properties, offering fine control over intermolecular interactions.

Future research is expected to leverage these properties to create advanced supramolecular structures. For instance, fluorinated 1,8-naphthyridine units could be used to construct porous organic cages with tailored pore sizes and characteristics. chemrxiv.org These materials have potential applications in gas storage and separation. Furthermore, the development of "smart" materials that respond to external stimuli such as light, pH, or temperature is a burgeoning field. nih.gov By integrating this compound into larger polymeric or molecular systems, it may be possible to design novel materials with tunable fluorescence or conformational changes, suitable for applications in sensors or controlled-release systems. nih.gov The principles of host-guest chemistry will be central to developing these systems, where the fluorinated naphthyridine acts as a host for specific guest molecules, leading to a measurable response. mdpi.comrsc.org

Integration into Next-Generation Chemical Sensing Platforms

The inherent fluorescence of many 1,8-naphthyridine derivatives positions them as ideal candidates for chemical sensing applications. mdpi.com The introduction of a fluorine atom can enhance photostability and quantum yield, making this compound a particularly attractive core for developing next-generation fluorescent probes. Research has already demonstrated that naphthyridine derivatives can be engineered to detect a wide range of analytes, including metal ions and biological macromolecules. rsc.orgnih.gov

A significant emerging direction is the design of "turn-on" fluorescent probes for detecting specific biological activities or analytes. For example, fluorogenic 2-amino-1,8-naphthyridine derivatives have been synthesized to detect the presence of pathogenic bacteria by responding to specific enzyme activities. nih.gov A notable advancement involves the use of a naphthyridine derivative containing a trifluoromethyl group, which exhibits highly selective binding to cytosine opposite an abasic site in DNA. This finding suggests that the fluorescence quenching mechanism could be applied to the analysis of single-base mutations. nih.gov Building on this, future work will likely focus on creating highly selective and sensitive probes based on this compound for applications in medical diagnostics, environmental monitoring, and cellular imaging. nih.govnih.gov

Sensor ApplicationTarget AnalytePrinciple of Detection
Bacterial DetectionPathogenic BacteriaEnzyme-triggered fluorescence. nih.gov
DNA Mutation AnalysisCytosine in DNABinding-induced fluorescence quenching. nih.gov
Protein SensingPrimary Amines (e.g., Lysine)Amine reactivity leading to emissive products. nih.gov
Ion DetectionMetal Ions (e.g., Zn²⁺, Hg²⁺)Chelation-induced fluorescence changes. nih.govresearchgate.net

Computational Design and Predictive Modeling for Fluorinated Naphthyridines

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new molecules with desired properties. In the context of this compound, methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for predicting molecular geometries, electronic properties, and biological activities. nih.govias.ac.in

Molecular modeling studies have shown that the introduction of fluorine into a naphthyridine ring can significantly improve the biological activity of molecules, for instance, by enhancing their interaction with protein targets like cyclin-dependent kinases (CDK8). nih.gov Computational simulations can explore the binding modes between fluorinated naphthyridine ligands and their receptors, revealing key interactions that drive molecular recognition. nih.gov Furthermore, DFT calculations can elucidate how fluorination impacts the electronic structure, stability, and reactivity of the naphthyridine core. nih.govresearchgate.net The strategic use of these predictive models allows researchers to prioritize synthetic targets, reducing the time and resources required for experimental work. Future research will see a deeper integration of machine learning and artificial intelligence with these computational methods to rapidly screen virtual libraries of fluorinated naphthyridines for applications in drug discovery and materials science. mdpi.com

Expansion of Catalytic Roles and Applications in Organic Transformations

While much research has focused on the synthesis of 1,8-naphthyridines, an emerging frontier is their use in catalysis. The two nitrogen atoms in the 1,8-naphthyridine scaffold are perfectly positioned to act as a bidentate or binucleating ligand, capable of coordinating to one or more metal centers. wikipedia.orgresearchgate.net This property has been exploited to create multimetallic complexes with rhodium, iridium, ruthenium, and copper. researchgate.net

These metal complexes, featuring 1,8-naphthyridine-based ligands, are being explored for their catalytic activity in a range of organic transformations. For example, ruthenium complexes have shown promise as catalysts in the silylformylation of alkynes. researchgate.net The fluorine atom in this compound can influence the electronic properties of the ligand, thereby modulating the reactivity and selectivity of the metal center. This opens up possibilities for creating bespoke catalysts for specific reactions. Future directions in this area will involve the synthesis of novel chiral fluorinated naphthyridine ligands for asymmetric catalysis and the development of bimetallic complexes that exhibit cooperative catalytic effects, mimicking the active sites of metalloenzymes. flinders.edu.aursc.org The ability to fine-tune the electronic nature of the ligand through fluorination provides a powerful strategy for advancing the design of next-generation catalysts.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 2-fluoro-1,8-naphthyridine derivatives?

  • Methodological Answer : The Vilsmeier–Haack reaction is a key method for introducing formyl groups into the naphthyridine core, as demonstrated in the synthesis of 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde (a precursor for fluorinated derivatives). Chalcone condensation and cyclocondensation with thiourea or urea under reflux (e.g., ethanol/HCl, 10 hours) are also used to generate pyrimidine- or pyrazoline-fused derivatives . For example, chalcone intermediates (e.g., compound 3g ) were synthesized via Claisen-Schmidt condensation and further functionalized with urea to yield dihydropyrimidinones (5d–g ) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • IR spectroscopy identifies functional groups (e.g., OH at ~3457 cm⁻¹, C=O at ~1677 cm⁻¹) .
  • Mass spectrometry (MS) confirms molecular weights (e.g., 3c : m/z 366 M⁺) and elemental composition discrepancies (e.g., 5f : found C 70.96% vs. calculated C 70.41%) .
  • ¹H NMR resolves substituent effects (e.g., aromatic protons in 10b at δ 7.52–8.34 ppm) .

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst selection : Piperidine in ethanol improves eco-friendly Knoevenagel condensations for styryl derivatives .
  • Reaction time control : Refluxing chalcones with urea/thiourea for 10 hours maximizes cyclization efficiency .
  • Temperature modulation : Lower temperatures (25–30°C) prevent decomposition in ethoxy-nicotinonitrile syntheses (10a–f ) .

Advanced Research Questions

Q. How can regioselective functionalization challenges in this compound derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂ in 3g ) direct substitutions to electron-deficient positions .
  • Steric hindrance : Bulky substituents (e.g., p-tolyl in 5d ) limit reactivity at crowded sites, as seen in failed naphthyridine formation from 6-aminopyridone and phenacylcyanide .
  • Computational modeling : DFT studies (e.g., B3LYP level) predict orbital interactions in dinuclear metal complexes with this compound ligands .

Q. How do structural modifications impact the biological activity of this compound derivatives?

  • Methodological Answer :

  • Cytotoxicity : Electron-deficient substituents (e.g., nitro groups in 3g ) enhance activity against MCF7 cells, while methyl groups (3d ) reduce potency .
  • Antimicrobial activity : Glucosamine conjugates improve solubility and target bacterial membranes .
  • Enzyme inhibition : Fluorogenic 2-amino derivatives bind CTG DNA triplexes via hydrogen bonding, as shown in MAO-B inhibitor studies .

Q. How can discrepancies in spectroscopic or biological data be resolved?

  • Methodological Answer :

  • Elemental analysis : Recrystallization (e.g., ethanol for 5d ) reduces impurities causing C/N percentage mismatches .
  • Biological assays : Dose-response curves (e.g., IC₅₀ values) distinguish true activity from artifacts in MCF7 cytotoxicity studies .
  • X-ray crystallography : Validates molecular structures of dinuclear complexes (e.g., [Mo₂(O₂CCH₃)₂(pynp)₂]²⁺) to resolve NMR ambiguities .

Q. What eco-friendly strategies exist for synthesizing this compound derivatives?

  • Methodological Answer :

  • Solvent selection : Ethanol replaces toxic solvents in Knoevenagel condensations for styryl derivatives .
  • Catalyst-free conditions : Microwave-assisted synthesis reduces energy use in indolo-naphthyridine systems .
  • Metal-free approaches : Piperidine catalysis avoids heavy-metal waste in pyrimidine-2-thione syntheses (6d–g ) .

Q. How do computational methods enhance the design of this compound-based therapeutics?

  • Methodological Answer :

  • Molecular docking : Predicts binding modes of 1,8-naphthyridine glucosamine conjugates to bacterial penicillin-binding proteins .
  • ADMET profiling : Estimates logP values (e.g., 10a : cLogP ~2.1) to optimize blood-brain barrier penetration for anti-Parkinson agents .
  • DFT calculations : Analyzes frontier orbitals in dinuclear complexes to tailor redox potentials for catalytic applications .

Key Recommendations for Researchers

  • Prioritize X-ray crystallography to resolve structural ambiguities in metal complexes .
  • Use molecular dynamics simulations to study DNA/RNA binding mechanisms of fluorogenic derivatives .
  • Explore continuous-flow systems to reduce reaction times in chalcone syntheses .

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